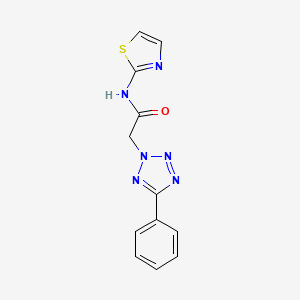
2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a tetrazole ring and a thiazole ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to exhibit a range of chemical and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Coupling Reaction: The final step involves coupling the tetrazole and thiazole rings through an acetamide linkage. This can be achieved by reacting the tetrazole derivative with the thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
2-(5-フェニル-2H-テトラゾール-2-イル)-N-(1,3-チアゾール-2-イル)アセトアミドの作用機序は、その具体的な用途によって異なります。
抗菌活性: この化合物は、細胞壁の合成またはタンパク質の機能を阻害することで、細菌の増殖を阻害する可能性があります。
抗がん活性: 細胞増殖に関与する特定のシグナル伝達経路または酵素を標的とすることで、がん細胞のアポトーシスを誘導する可能性があります。
類似化合物との比較
類似化合物
2-(5-フェニル-2H-テトラゾール-2-イル)-N-(1,3-チアゾール-2-イル)エタンアミド: 構造は似ていますが、エタンアミド結合を持っています。
2-(5-フェニル-2H-テトラゾール-2-イル)-N-(1,3-チアゾール-2-イル)プロピオンアミド: 構造は似ていますが、プロピオンアミド結合を持っています。
独自性
2-(5-フェニル-2H-テトラゾール-2-イル)-N-(1,3-チアゾール-2-イル)アセトアミドは、その特定のアセトアミド結合により、アナログと比較して異なる化学的および生物学的特性を持つ可能性があります。この独自性は、様々な用途に活用でき、更なる研究開発のための貴重な化合物となっています。
特性
分子式 |
C12H10N6OS |
|---|---|
分子量 |
286.31 g/mol |
IUPAC名 |
2-(5-phenyltetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H10N6OS/c19-10(14-12-13-6-7-20-12)8-18-16-11(15-17-18)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,19) |
InChIキー |
JSLFOGACTHJUBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


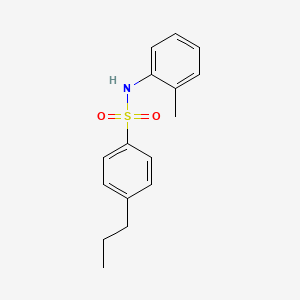
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B10964148.png)
![N,1,3,6-tetramethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964161.png)
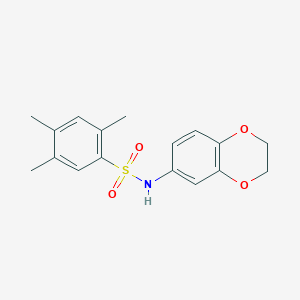
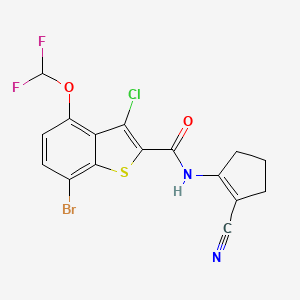
methanone](/img/structure/B10964191.png)
![N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964192.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964195.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B10964198.png)
![3-{(4E)-4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10964200.png)
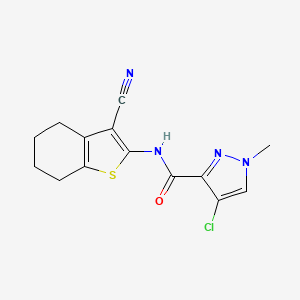
![4-chloro-1,3-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10964207.png)
![(4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10964212.png)
![N-(2,5-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10964215.png)
